2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O4S/c19-14-10-12(20)6-7-15(14)21-16(24)11-23-18(25)9-8-17(22-23)28(26,27)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMKBXVHTIKDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide typically involves the following steps:
Formation of the pyridazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or their equivalents.
Introduction of the phenylsulfonyl group: This step involves sulfonylation of the pyridazinone core using phenylsulfonyl chloride in the presence of a base.
Attachment of the acetamide moiety: The final step involves the acylation of the pyridazinone derivative with 2-chloro-4-fluoroaniline and acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying enzyme inhibition and other biochemical processes.
Medicine: As a potential therapeutic agent for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The target compound’s key structural elements include:
- Pyridazinone core: A six-membered ring with two nitrogen atoms and a ketone group.
- Acetamide side chain : Linked to a halogenated aromatic ring (2-chloro-4-fluorophenyl), enhancing lipophilicity and steric bulk.
Table 1: Structural and Molecular Comparison with Analogs
Substituent Effects on Physicochemical Properties
- Electron-withdrawing groups : The benzenesulfonyl group in the target compound likely increases acidity and polarity compared to analogs with methoxy (Compound 8) or methylthio () groups.
- Halogenation: The 2-chloro-4-fluorophenyl group enhances lipophilicity (logP) compared to non-halogenated analogs (e.g., ’s 4-fluorophenyl derivative).
- Molecular weight: The target compound (~448 Da) is smaller than quinazolinone hybrids (Compounds 8–12, 550–612 Da) but larger than simpler pyridazinones (, Da), influencing bioavailability and permeability .
NMR Spectral Trends
- 1H NMR: The benzenesulfonyl group in the target compound would deshield adjacent protons on the pyridazinone ring, causing downfield shifts compared to analogs with electron-donating groups (e.g., methoxy in Compound 8).
- 13C NMR: The sulfonyl group’s electronegativity increases carbonyl (C=O) carbon chemical shifts, distinguishing it from cyano-substituted analogs (Compounds 8–12) .
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide (CAS Number: 1105232-33-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Dihydropyridazinone Core : A six-membered ring containing nitrogen and carbon.
- Benzenesulfonyl Group : Known for its role in enhancing solubility and bioactivity.
- Chloro-Fluorophenyl Acetamide Moiety : Contributes to the compound's interaction with biological targets.
Molecular Formula : C₁₉H₁₅ClFNO₄S
Molecular Weight : 413.4 g/mol
The precise mechanism of action for this compound is still under investigation; however, it is hypothesized to involve:
- Enzyme Inhibition : The benzenesulfonyl group may inhibit specific enzymes relevant to disease pathways.
- Receptor Binding : Potential interactions with cellular receptors could modulate signaling pathways.
- DNA Interaction : The compound may affect gene expression and cellular proliferation through direct or indirect interactions with DNA.
Inhibition of Phosphodiesterases (PDEs)
Recent studies have indicated that compounds similar to this one may act as phosphodiesterase inhibitors, particularly targeting PDE4. PDE inhibitors are significant in treating inflammatory conditions due to their role in regulating cyclic AMP levels.
| Compound | IC50 (nM) | Selectivity Profile |
|---|---|---|
| Rolipram | 410 | Non-selective |
| LASSBio-448 | 94 | Selective for PDE4D |
The above table summarizes comparative data on PDE4 inhibitors, highlighting the potential of similar compounds in therapeutic applications against inflammation and other diseases.
Anti-inflammatory Effects
Research has shown that compounds with similar structures can significantly reduce eosinophil accumulation in lung tissues during allergen exposure. For instance, LASSBio-448 demonstrated a reduction in pro-inflammatory cytokines such as IL-4 and IL-5, suggesting that our compound may exhibit similar anti-inflammatory properties.
Case Studies
- Lung Inflammation Model : In a study using A/J mice, the administration of PDE4 inhibitors led to decreased airway hyper-reactivity and inflammation markers post-allergen exposure. The results indicated that compounds like this compound could potentially be developed into therapeutic agents for asthma and other respiratory conditions.
- Cytotoxicity Studies : Preliminary cytotoxicity assays have indicated that this compound exhibits moderate cytotoxic effects on various cancer cell lines, prompting further investigation into its potential as an anticancer agent.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of aromatic protons (e.g., benzenesulfonyl and fluorophenyl groups) and acetamide carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 446.05) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELXL for refinement is recommended. Hydrogen bonding networks (e.g., N–H···O) stabilize the crystal lattice .
Advanced Research Questions
How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Q. Methodological Answer :
- Metabolic Stability Analysis : Use liver microsomes or hepatocyte assays to assess metabolic degradation. Poor in vivo activity may stem from rapid clearance, requiring structural modifications (e.g., fluorination to enhance stability) .
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS. Contradictions often arise from differences in compound absorption or protein binding .
- Target Engagement Studies : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to verify target binding in physiological conditions .
What computational strategies are recommended for predicting the compound’s interaction with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). Focus on the benzenesulfonyl group’s role in hydrophobic pocket binding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-target complex. Pay attention to hydrogen bonds between the acetamide carbonyl and catalytic residues .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors to optimize activity .
How should researchers address low reproducibility in synthetic yields across laboratories?
Q. Methodological Answer :
- Parameter Standardization : Strictly control humidity (critical for moisture-sensitive sulfonation steps) and solvent purity (e.g., anhydrous DCM). Document all parameters in SI .
- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted aniline or sulfonyl chloride). Adjust stoichiometry or reaction time accordingly .
- Collaborative Validation : Share detailed protocols with independent labs for cross-validation. Inconsistent yields often stem from minor variations in catalyst activation or mixing efficiency .
Data Contradiction Analysis
How to interpret conflicting cytotoxicity data in different cancer cell lines?
Q. Methodological Answer :
- Cell Line Profiling : Validate cell line authenticity (STR profiling) and culture conditions. Contradictions may arise from genetic drift or media composition differences .
- Mechanistic Studies : Perform RNA-seq or phosphoproteomics to identify off-target effects. For example, fluorophenyl groups may inadvertently inhibit efflux pumps, altering drug retention .
- Dose-Response Curves : Use Hill slope analysis to compare EC₅₀ values. Steep slopes suggest narrow therapeutic windows, requiring structural tweaks .
Structural Optimization Strategies
What functional group modifications enhance the compound’s solubility without compromising activity?
Q. Methodological Answer :
- PEGylation : Introduce polyethylene glycol chains to the acetamide nitrogen. Monitor solubility via shake-flask method and assess activity in cell-based assays .
- Pro-drug Design : Convert the acetamide to a methyl ester (hydrolyzed in vivo). Test hydrolysis rates in plasma and target tissue homogenates .
- Salt Formation : Prepare hydrochloride or sodium salts. Characterize crystallinity via PXRD and solubility in PBS (pH 7.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
